2,3,4-Tribromoaniline
Description
Significance within Polyhalogenated Aromatic Amines
Polyhalogenated aromatic amines (PAAs) are a class of compounds recognized for their utility as intermediates and building blocks in a variety of chemical syntheses. researchgate.net Their significance stems from the combined reactivity of the aromatic ring, the directing and activating effects of the amine group, and the influence of the halogen substituents. These compounds are foundational in the production of dyes, agrochemicals, and pharmaceuticals. researchgate.netontosight.aiijcrt.org The presence of multiple halogen atoms can significantly alter the electronic properties of the aniline (B41778) ring and can serve as reactive handles for further functionalization, making PAAs versatile precursors in the synthesis of more complex molecular architectures.
Isomeric Context and Comparative Research Landscape in Tribromoanilines
The properties and reactivity of tribromoaniline are highly dependent on the substitution pattern of the bromine atoms on the aniline ring. There are ten possible isomers of tribromoaniline, yet the vast majority of academic and industrial research has focused overwhelmingly on a single isomer: 2,4,6-tribromoaniline (B120722). researchgate.netwikipedia.orgscribd.com
The prevalence of the 2,4,6-isomer is a direct consequence of the powerful activating and ortho-, para-directing nature of the amino (-NH₂) group in electrophilic aromatic substitution. scribd.comncert.nic.in During the bromination of aniline, the amino group strongly directs incoming electrophiles (Br⁺) to the positions ortho (2 and 6) and para (4) to itself. This effect is so pronounced that the reaction of aniline with bromine water proceeds rapidly to form 2,4,6-tribromoaniline as a precipitate, a common introductory experiment in organic chemistry. wikipedia.orgscribd.com
In stark contrast, the synthesis of 2,3,4-tribromoaniline is not straightforward. The substitution pattern involves two positions (3 and 4) that are meta and para to the amino group, and one position (2) that is ortho. Achieving this specific arrangement requires synthetic strategies that override the powerful directing effects of the amine. Such a synthesis would likely involve a multi-step process, potentially using starting materials where the desired substitution pattern is pre-installed or by employing protecting groups and directed ortho-metalation strategies to control the regioselectivity of bromination.
The structural differences between this compound and its 2,4,6-isomer lead to distinct electronic and steric environments.
Steric Effects : Steric hindrance refers to the influence of the spatial arrangement of atoms on the shape and reactivity of a molecule. wikipedia.org In this compound, the three adjacent bromine atoms, particularly the one at the C3 position, create a more crowded environment on one side of the molecule compared to the more symmetrically substituted 2,4,6-isomer. stackexchange.com This steric bulk would influence its molecular shape, crystal packing, and how it interacts with other molecules, such as enzyme active sites or in the formation of coordination complexes. wikipedia.orgnih.gov
Fundamental Chemical Properties Relevant to Research Pathways (Excluding basic identification data)
While detailed experimental data for this compound is scarce, computational models provide insight into its fundamental properties, which are crucial for predicting its behavior in research settings. These properties distinguish it from its more studied isomers and suggest potential avenues for investigation. nih.gov
| Property | Value (Computed) | Significance in Research |
|---|---|---|
| XLogP3 | 3.3 | Indicates high lipophilicity, suggesting it would preferentially partition into non-polar environments. This is relevant for studies on membrane permeability and bioaccumulation. |
| Hydrogen Bond Donor Count | 1 | The single amine group can act as a hydrogen bond donor, a key interaction in molecular recognition, crystal engineering, and binding to biological targets. |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can act as a hydrogen bond acceptor, contributing to its interaction profile with protic solvents and biological macromolecules. |
| Rotatable Bond Count | 0 | The molecule is rigid, which is a desirable feature in the design of specific molecular scaffolds for materials science or medicinal chemistry. |
| Polar Surface Area | 26.0 Ų | This value suggests moderate polarity, influencing its solubility and its ability to interact with polar surfaces or receptors. |
Data sourced from PubChem CID 14877221. nih.gov
The combination of high lipophilicity and a rigid structure with specific hydrogen bonding capabilities makes this compound an interesting, albeit under-explored, candidate for applications where precise molecular shape and electronic properties are paramount. Its predicted properties could guide its exploration as a precursor for novel pharmaceuticals, liquid crystals, or polymers where the specific 2,3,4-substitution pattern is required to achieve a target function not possible with other isomers.
Scope of Academic Investigation on this compound
The academic investigation specifically focused on this compound is currently minimal. A search of the scientific literature reveals a significant lack of dedicated studies on its synthesis, reactivity, and application. Its existence is primarily noted in chemical databases and supplier catalogs. nih.gov
The limited research scope can be attributed to the synthetic challenges in its preparation compared to the facile synthesis of the 2,4,6-isomer. wikipedia.org However, this research gap presents an opportunity. Future investigations would necessarily involve the development of novel and efficient synthetic methodologies to access this isomer selectively. Subsequent research could then focus on:
Detailed Spectroscopic and Crystallographic Characterization : To experimentally validate its computed properties and understand its solid-state structure.
Comparative Reactivity Studies : To systematically compare its reactivity in reactions such as diazotization or cross-coupling with its other isomers, providing valuable data on the influence of substituent patterns.
Exploratory Synthesis : Using this compound as a unique building block for new materials or biologically active molecules where its specific stereoelectronic profile could impart novel properties.
Structure
3D Structure
Properties
Molecular Formula |
C6H4Br3N |
|---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,3,4-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
InChI Key |
MDRUKDLYOLTXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4 Tribromoaniline
Regioselective Bromination Approaches to Anilines Leading to 2,3,4-Tribromoaniline
Achieving the 2,3,4-tribromo substitution pattern on an aniline (B41778) ring requires overcoming the inherent directing effects of the amino group. Direct electrophilic bromination is unselective for this isomer. byjus.com Therefore, regioselective strategies are centered on the use of starting materials that already possess a substitution pattern conducive to the desired outcome or involve the modulation of the amino group's electronic influence.
A key strategy involves the use of a pre-substituted aniline, such as 3,4-dibromoaniline (B1580990), as the starting material. In this case, the challenge is reduced to the selective introduction of a bromine atom at the C-2 position. The existing bromine atoms and the amino group collectively influence the regioselectivity of the subsequent bromination.
To further control the reaction and prevent unwanted side products, the reactivity of the amino group is often attenuated by conversion to a less activating group, such as an acetamide. The N-acetyl group is still an ortho-, para-director, but its activating effect is significantly less than that of the amino group. This moderation helps to prevent over-bromination and can influence the regiochemical outcome of the electrophilic substitution. In the case of 3,4-dibromoacetanilide, the N-acetyl group directs ortho to itself (to the 2- and 6-positions). The C-3 and C-4 bromine atoms also have directing effects that must be considered.
Another approach to regioselectivity is the use of specific brominating agents and catalysts. While molecular bromine (Br₂) is a common reagent, other sources of electrophilic bromine, such as N-bromosuccinimide (NBS), can offer different selectivity profiles, particularly when used with various catalysts or solvent systems. organic-chemistry.orglookchem.com The choice of solvent can also markedly influence the regioselectivity of the bromination of substituted anilines. lookchem.com For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with N-bromosuccinimide under aqueous conditions. organic-chemistry.org
Multi-step Synthetic Routes from Substituted Benzenes or Anilines to this compound Precursors
Given the difficulty of direct synthesis, multi-step routes are the most viable methods for preparing this compound. These routes are designed to build the desired substitution pattern in a controlled, stepwise manner. A logical and commonly employed strategy begins with a commercially available or readily synthesized disubstituted aniline.
Proposed Synthetic Route from 3,4-Dibromoaniline:
A plausible pathway to this compound is a three-step sequence starting from 3,4-dibromoaniline:
Protection of the Amino Group: The first step involves the protection of the highly activating amino group to prevent polysubstitution and to modulate its directing effect. This is typically achieved by acylation, for example, through reaction with acetic anhydride to form N-(3,4-dibromophenyl)acetamide (3,4-dibromoacetanilide). This transformation reduces the electron-donating capacity of the nitrogen atom. youtube.com
Electrophilic Bromination: The intermediate, 3,4-dibromoacetanilide, is then subjected to electrophilic bromination. The N-acetyl group is an ortho-, para-director, and in this molecule, the C-2 and C-6 positions are ortho to the acetylamino group. The bromine atoms at C-3 and C-4 are deactivating but also direct incoming electrophiles to their ortho and para positions. The combined directing effects favor the introduction of the third bromine atom at the C-2 position, which is ortho to the activating N-acetyl group and meta to the C-4 bromine. This step yields N-(2,3,4-tribromophenyl)acetamide.
Deprotection of the Amino Group: The final step is the hydrolysis of the N-acetyl group to regenerate the free amino group. This is typically accomplished by heating with an aqueous acid or base, yielding the final product, this compound.
An alternative to the bromination step in the above sequence could involve a Sandmeyer reaction. This would entail the nitration of 3,4-dibromoacetanilide, followed by reduction of the nitro group to an amine, diazotization of this new amino group, and subsequent conversion to a bromo group using a copper(I) bromide catalyst. wikipedia.orgnih.gov This multi-step approach within the broader synthesis could offer an alternative route to control the final substitution pattern.
Electrochemical Synthesis Strategies for Tribromoanilines, Potentially Applicable to this compound
Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. In the context of producing tribromoanilines, electrochemical synthesis typically involves the in-situ generation of the brominating agent (Br₂) from a bromide salt at the anode. This avoids the handling of hazardous liquid bromine.
While most documented electrochemical syntheses of tribromoanilines focus on the 2,4,6-isomer starting from aniline or nitrobenzene (B124822), the principles are potentially applicable to the synthesis of this compound as part of a multi-step process. For instance, the bromination of the N-(3,4-dibromophenyl)acetamide intermediate could be performed electrochemically.
In such a setup, a solution containing the substrate and a bromide salt (e.g., Bu₄NBr) in a suitable solvent would be subjected to electrolysis in an undivided cell. nih.gov At the anode, bromide ions are oxidized to bromine, which then acts as the electrophile for the aromatic substitution reaction. The regioselectivity of this electrochemical bromination can be influenced by factors such as the supporting electrolyte, current density, and the presence of catalysts. nih.gov Research has shown that using an excess of a supporting electrolyte like tetrabutylammonium (B224687) bromide (Bu₄NBr) can significantly enhance the para-selectivity in the bromination of aniline and phenol derivatives, suggesting that the choice of electrolyte could be a tool to control regiochemistry in more complex systems as well. nih.gov
Catalytic Systems and Reaction Engineering in this compound Synthesis
The choice of catalyst is crucial in directing the outcome of bromination reactions. While Lewis acids like FeBr₃ are traditionally used to polarize molecular bromine and increase its electrophilicity, a wide array of other catalytic systems have been developed to improve regioselectivity and reaction efficiency. organic-chemistry.org
For the bromination of the N-(3,4-dibromophenyl)acetamide intermediate, various catalytic systems could be explored:
Metal-based Catalysts: Vanadium pentoxide has been shown to effectively promote the bromination of aromatic substrates using tetrabutylammonium bromide and hydrogen peroxide. organic-chemistry.org Similarly, Pd(II) catalysts have been developed for the meta-C–H bromination of aniline derivatives, which could offer an alternative strategy for introducing bromine at specific positions. nih.gov
Organocatalysts: Mandelic acid has been reported to catalyze regioselective bromination with NBS in aqueous media. organic-chemistry.org This highlights the potential of using environmentally benign organocatalysts to control the position of bromination.
Solid-supported Catalysts: Zeolites and silica gel have been employed to enhance para-selectivity in the bromination of aromatic compounds. nih.gov These solid catalysts can offer advantages in terms of product separation and catalyst recycling.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield of this compound
The optimization of reaction conditions is paramount for maximizing the yield and selectivity of this compound in a multi-step synthesis. Each step of the proposed pathway from 3,4-dibromoaniline requires careful control of various parameters.
Table 1: Key Parameters for Optimization in the Synthesis of this compound
| Synthetic Step | Parameter to Optimize | Rationale for Optimization |
|---|---|---|
| Protection (Acylation) | Reagent Stoichiometry, Temperature, Solvent | To ensure complete conversion of the aniline to the acetanilide without side reactions. |
| Bromination | Brominating Agent, Catalyst, Solvent, Temperature | To maximize the yield of the desired 2-bromo isomer and minimize the formation of other isomers or polybrominated byproducts. The choice of solvent can significantly impact regioselectivity. lookchem.com |
| Deprotection (Hydrolysis) | Acid/Base Concentration, Temperature, Reaction Time | To ensure complete removal of the acetyl group without causing degradation of the final tribromoaniline product. |
For the critical bromination step, a systematic study of different brominating agents (e.g., Br₂, NBS) in various solvents (e.g., acetic acid, dichloromethane, acetonitrile) would be necessary to identify the optimal conditions for selectively brominating the C-2 position of N-(3,4-dibromophenyl)acetamide. The temperature of the reaction is also a critical factor; lower temperatures often favor higher selectivity. The molar ratio of the brominating agent to the substrate must be carefully controlled to prevent unwanted di- or polybromination. The use of an efficient catalyst can not only improve the reaction rate but also enhance the regioselectivity, leading to a higher yield of the desired this compound. ccspublishing.org.cnresearchgate.net
Chemical Reactivity and Mechanistic Transformations of 2,3,4 Tribromoaniline
Electrophilic Aromatic Substitution Patterns and Directing Effects in 2,3,4-Tribromoaniline
The aniline (B41778) moiety is highly susceptible to electrophilic aromatic substitution, a reaction where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgchemguide.co.ukvedantu.com The amino group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). ucalgary.carutgers.edu This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, thereby increasing the electron density of the ring and making it more attractive to electrophiles. chemguide.co.ukrutgers.edu
The amino group is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring. chemguide.co.ukucalgary.cagauthmath.com This directing effect arises from the greater stabilization of the carbocation intermediate (the sigma complex) when the electrophile attacks at these positions. rutgers.edu
However, in this compound, the positions ortho and para to the amino group are already substituted with bromine atoms. The remaining unsubstituted positions are C5 and C6. Further electrophilic substitution on this compound is significantly influenced by the existing substituents. The three bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, which counteracts the activating effect of the amino group to some extent. libretexts.org Steric hindrance from the bulky bromine atoms also plays a crucial role in determining the regioselectivity of further substitution reactions.
Nucleophilic Displacement Reactions at Bromine Centers of this compound
While electrophilic substitution is a hallmark of aniline chemistry, the bromine atoms on the this compound ring can potentially undergo nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces a leaving group (in this case, a bromide ion) from the aromatic ring. The reactivity of aryl halides in SNAr reactions is generally dependent on the nature and position of electron-withdrawing groups on the ring and the identity of the leaving group. researchgate.netmathnet.ru
The reactivity of the three bromine atoms in this compound towards nucleophilic displacement is not equivalent. The bromine atoms at the C2 and C4 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the other bromine atoms and potentially by the amino group under certain conditions. The relative reactivity of halogens in SNAr reactions often follows the order F > Cl ≈ Br > I. researchgate.net
Transformations Involving the Amino Functionality of this compound (e.g., Diazotization, Acylation)
The amino group of this compound is a key site for various chemical transformations, including diazotization and acylation.
Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form diazonium salts. wikipedia.orglkouniv.ac.in This reaction, known as diazotization, is a cornerstone of aromatic chemistry, as the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. wikipedia.orglkouniv.ac.in For instance, 2,4,6-tribromoaniline (B120722) can be diazotized and subsequently treated with ethanol (B145695) to yield 1,3,5-tribromobenzene. wikipedia.orgtestbook.com Similarly, the diazotization of 3,4,5-tribromoaniline (B1304853) followed by reaction with hypophosphorous acid (H₃PO₂) results in the formation of 1,2,3-tribromobenzene. askfilo.comvedantu.com
Acylation: The amino group of this compound can undergo acylation with reagents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). wikipedia.org This transformation is often employed as a protective strategy in electrophilic aromatic substitution reactions. ucalgary.cabyjus.com The resulting amido group is less activating than the amino group, which allows for more controlled and selective substitution on the aromatic ring. libretexts.orgaskfilo.com The acetyl group can later be removed by hydrolysis to regenerate the amine.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound (e.g., Suzuki, Buchwald-Hartwig)
The bromine atoms in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. researchgate.net Research has shown that 2,4,6-tribromoaniline can be successfully coupled with various aryl boronic acids in the presence of a palladium catalyst, such as palladium(II) acetate, to afford mono-, bis-, and tris-arylsubstituted aniline derivatives. researchgate.netsemanticscholar.orgd-nb.info These reactions are often carried out in aqueous N,N-dimethylformamide (DMF) and can proceed without the need for a ligand. researchgate.netsemanticscholar.org
Buchwald-Hartwig Amination: While specific examples for this compound are less documented in the provided search results, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds between aryl halides and amines. Given the presence of multiple bromine atoms, this compound is a potential substrate for this transformation, allowing for the introduction of additional amino groups.
Oxidation and Reduction Pathways of this compound and its Derivatives
The redox chemistry of this compound is influenced by both the amino group and the bromine substituents.
Oxidation: Aniline and its derivatives can be oxidized by various reagents. wikipedia.org The electrochemical oxidation of bromoanilines, including 2,4,6-tribromoaniline, has been studied. researchgate.netsigmaaldrich.comchemicalbook.com The oxidation of 2,4,6-tribromoaniline in aqueous sulfuric acid solution at a platinum electrode has been investigated using techniques like cyclic voltammetry. sigmaaldrich.comchemicalbook.com The oxidation pathways can be complex, potentially leading to the formation of polymeric materials like polyanilines or other oxidized species. wikipedia.org For instance, the oxidation of aniline with reagents like chromic acid can yield quinone. wikipedia.org
Reduction: The primary reductive transformation for bromoanilines often involves the replacement of the bromine atoms with hydrogen, a process known as hydrodehalogenation. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. More significantly, the diazonium salt derived from this compound can be reduced to replace the diazonium group with a hydrogen atom, effectively removing the amino group from the ring after its directing effects have been utilized in synthesis. lkouniv.ac.in Reagents like hypophosphorous acid (H₃PO₂) or ethanol are commonly used for this deamination reaction. lkouniv.ac.inwikipedia.orgtestbook.com
Cyclization and Rearrangement Reactions Incorporating this compound Frameworks
The this compound scaffold can serve as a building block in the synthesis of various heterocyclic compounds through cyclization reactions. The amino group and the bromine atoms provide reactive sites that can participate in ring-forming processes. For example, polyhalogenated anilines can be used in the synthesis of functionalized thiazolidin-4-ones. beilstein-journals.org The amino group of the aniline derivative can attack an electrophilic carbon, leading to a cyclization cascade. beilstein-journals.org
While specific rearrangement reactions involving the this compound framework are not extensively detailed in the provided search results, polyhalogenated compounds, in general, can undergo various rearrangements under specific reaction conditions, often driven by steric strain relief or the formation of more stable electronic configurations.
Applications of 2,3,4 Tribromoaniline As a Key Precursor in Advanced Materials and Organic Synthesis
Synthesis of Novel Nitrogen-Containing Heterocyclic Systems from 2,3,4-Tribromoaniline
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Bromoanilines are valuable starting materials for constructing fused ring systems, particularly carbazoles, which are known for their interesting photochemical and electronic properties. jetir.org While specific examples employing this compound for carbazole (B46965) synthesis are not extensively reported, the general strategies involving palladium-catalyzed intramolecular or tandem C-N bond formations are applicable. For instance, the reaction of a di-haloarene with an aniline (B41778) derivative is a common route to carbazoles. organic-chemistry.org The unique substitution pattern of this compound could potentially lead to the formation of asymmetrically substituted carbazole derivatives, which are of interest for fine-tuning material properties.
Derivatization of this compound for Functional Organic Molecules
The amino group and bromine atoms on the this compound ring offer multiple sites for derivatization. The amino group can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. ksu.edu.sa Furthermore, the bromine atoms can be replaced through various cross-coupling reactions.
A common derivatization technique for polar aromatic amines involves diazotization followed by iodination, which significantly decreases the polarity of the molecule, facilitating its extraction and analysis. acs.org This method has been successfully applied to a wide range of anilines, including those with deactivating groups. acs.org
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Acetylation | Acetic anhydride | N-(2,3,4-tribromophenyl)acetamide |
| Diazotization | Sodium nitrite (B80452), HCl | 2,3,4-tribromobenzenediazonium chloride |
Role of this compound in the Development of Specialty Polymers and Oligomers
Halogenated aromatic compounds are frequently used as monomers or precursors in the synthesis of specialty polymers, including those with flame-retardant properties or specific electronic characteristics. For example, 2,4,6-tribromoaniline (B120722) has been used to synthesize 2,4,6-tribromophenylmaleimide, a monomer for producing network polymers. scispace.com Similarly, oxidative dimerization of 2,4,6-tribromoaniline derivatives has been employed to create biphenyl-based monomers for rigid-rod polymers. acs.org
While direct polymerization of this compound is not well-documented, its conversion into bifunctional monomers is a plausible route for polymer synthesis. For instance, palladium-catalyzed cross-coupling reactions at two of the bromine positions could introduce polymerizable groups, leading to the formation of novel polymers with a high content of heavy atoms, potentially imparting useful properties such as high refractive index or fire resistance.
Precursor for Aryl-Substituted Aniline Derivatives with Tunable Properties
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for creating C-C bonds. Research on 2,4,6-tribromoaniline has shown that it can be efficiently coupled with various aryl boronic acids to yield tris-aryl-substituted anilines. researchgate.netresearchgate.netsemanticscholar.org These reactions often proceed in high yields and can be performed under relatively mild, ligand-free conditions in aqueous media. researchgate.netsemanticscholar.org
The electronic properties of the resulting aryl-substituted anilines can be tuned by the choice of the aryl boronic acid. For example, using electron-rich or electron-poor aryl boronic acids can modify the photophysical and electronic characteristics of the final product. researchgate.net Although specific studies on this compound are scarce, it is expected to undergo similar Suzuki-type cross-coupling reactions, providing access to a range of asymmetrically substituted triarylanilines. The steric and electronic differences arising from the 2,3,4-substitution pattern compared to the 2,4,6-isomer could lead to derivatives with unique properties.
Table 2: Representative Yields for Suzuki Coupling of 2,4,6-Tribromoaniline with Aryl Boronic Acids
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenyl boronic acid | 2,4,6-Triphenylaniline | 99 |
| 3-Methylphenyl boronic acid | 2,4,6-Tris(3-methylphenyl)aniline | 98 |
| 4-Methoxyphenyl boronic acid | 2,4,6-Tris(4-methoxyphenyl)aniline | 95 |
Data from studies on 2,4,6-tribromoaniline, presented here for illustrative purposes of the reaction's potential. researchgate.netresearchgate.net
Utilization of this compound in Ligand Design for Catalytic Systems
The development of new ligands is crucial for advancing homogeneous catalysis. Polysubstituted anilines can serve as precursors for N-heterocyclic carbenes (NHCs) or other ligand types. The steric and electronic environment around the coordinating atom of a ligand can be precisely controlled by the substitution pattern on the aromatic rings.
While there is no direct report on the use of this compound in ligand design, its derivatives could potentially form sterically demanding and electronically modified ligands. For example, after conversion to a triarylaniline as described above, the resulting structure could be a precursor to a bulky phosphine (B1218219) ligand or an N-heterocyclic carbene. The unique substitution of the parent aniline could influence the stability and catalytic activity of the corresponding metal complexes. The synthesis of copper complexes with NHC ligands has been shown to be effective for various catalytic transformations. mit.edu
Advanced Spectroscopic and Structural Elucidation of 2,3,4 Tribromoaniline and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Reaction Monitoring
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules like 2,3,4-tribromoaniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise determination of the substitution pattern on the aromatic ring.
For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two adjacent protons at the C5 and C6 positions. Due to the asymmetry of the molecule, these protons are chemically non-equivalent. The proton at C6 (ortho to the amino group) would likely appear at a lower chemical shift (more shielded) compared to the proton at C5 (meta to the amino group). The coupling between these two adjacent protons (ortho-coupling) would result in two doublets, with a typical coupling constant (³JHH) in the range of 7-9 Hz. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides complementary information. Six distinct signals would be expected for the aromatic carbons of this compound due to the lack of symmetry. The carbons bearing a bromine atom (C2, C3, C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the amino group (C1) would also have a characteristic chemical shift. Assignments can be aided by computational predictions and comparison with data from other bromoaniline isomers. For instance, data from the more symmetrical 2,4,6-tribromoaniline (B120722) shows characteristic shifts for bromine- and nitrogen-substituted carbons. oc-praktikum.de
NMR spectroscopy is also pivotal in monitoring reactions involving this compound, such as derivatization or further substitution. By acquiring spectra at different time points, the consumption of the starting material and the formation of products can be tracked, providing valuable insights into reaction kinetics and mechanisms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Bromoaniline Isomers in CDCl₃ Note: This table includes data for related isomers to provide context for the expected values of this compound, for which specific experimental data is not readily available.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| p-Bromoaniline | δ 7.21 (d), 6.54 (d), 3.35 (s, NH₂) | δ 145.4, 132.0, 116.7, 110.1 | chemicalbook.comrsc.org |
| 2,4,6-Tribromoaniline | δ 7.50 (s, 2H), 4.56 (s, 2H, NH₂) | δ 141.3 (C-N), 133.8 (C-H), 108.8 (C-Br) | oc-praktikum.deoc-praktikum.de |
Utilization of High-Performance Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Characterization
High-performance mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. Under electron ionization (EI), the molecule would generate a molecular ion (M⁺) peak. A key feature of bromo-compounds in MS is the characteristic isotopic pattern that arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly equal abundance (50.69% and 49.31%, respectively). For a molecule containing three bromine atoms, such as this compound, the molecular ion region will exhibit a distinctive cluster of peaks (M⁺, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1, confirming the presence of three bromine atoms.
The fragmentation pattern in the mass spectrum provides structural information. For aromatic halogenated compounds, fragmentation often involves the loss of the halogen atom or the hydrohalogen molecule (HBr). acs.org The fragmentation of this compound would likely proceed through sequential losses of bromine atoms or HBr molecules. Cleavage of the aromatic ring itself can also occur, leading to smaller fragment ions. The analysis of these fragmentation pathways is crucial for distinguishing between different isomers and for identifying unknown products in a reaction mixture. For instance, the fragmentation of aromatic amines like anilines can also involve the loss of HCN after the initial loss of a hydrogen atom.
Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for analyzing complex mixtures containing this compound derivatives. nih.govchrom-china.comxml-journal.net This hyphenated technique allows for the separation of different components before they are introduced into the mass spectrometer, enabling the characterization of each product, intermediate, and byproduct in a reaction.
Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound Based on the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br).
| Ion | Relative m/z | Expected Relative Intensity |
|---|---|---|
| [C₆H₄⁷⁹Br₃N]⁺ | M | ~25% |
| [C₆H₄⁷⁹Br₂⁸¹BrN]⁺ | M+2 | ~75% |
| [C₆H₄⁷⁹Br⁸¹Br₂N]⁺ | M+4 | ~75% |
| [C₆H₄⁸¹Br₃N]⁺ | M+6 | ~25% |
X-ray Crystallography for Precise Solid-State Structure and Conformational Analysis of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not readily found in the literature, analysis of its derivatives provides invaluable information on bond lengths, bond angles, and intermolecular interactions.
Studies on related halogenated anilines, such as 4-bromoanilinium nitrate (B79036) iucr.org and various chloroanilines cambridge.org, reveal common structural motifs. The crystal packing is often dominated by hydrogen bonding involving the amino group, which can act as a hydrogen bond donor. In the case of this compound derivatives, N-H···N or N-H···Br hydrogen bonds could be expected, linking the molecules into chains, sheets, or more complex three-dimensional networks.
Furthermore, halogen bonding (Br···Br or Br···N interactions) and π-π stacking interactions between the aromatic rings can play a significant role in the supramolecular assembly. iucr.org The specific substitution pattern of this compound would lead to a unique packing arrangement, influenced by the steric hindrance and electronic effects of the three adjacent bromine atoms. The analysis of the crystal structure of a derivative, for example, a Schiff base or an amide formed from this compound, would elucidate how these forces dictate the solid-state architecture. niscpr.res.inrsc.orgmdpi.com
Table 3: Representative Crystallographic Data for a Substituted Aniline (B41778) Derivative (4-Bromoanilinium Nitrate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interactions | N-H···O, C-H···O, π-π stacking |
Source: iucr.org
Advanced Vibrational Spectroscopy (FT-IR, Raman, SERS) for Investigating Molecular Interactions and Electronic Effects
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint. For this compound, the FT-IR and Raman spectra would be rich in information regarding its functional groups and the electronic effects of the substituents.
Key vibrational modes for this compound would include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region in the FT-IR spectrum as two bands (symmetric and asymmetric stretching) for the primary amine.
Aromatic C-H stretching: Above 3000 cm⁻¹.
N-H bending (scissoring): Around 1600-1650 cm⁻¹.
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
C-N stretching: Around 1250-1350 cm⁻¹.
C-Br stretching: Typically found in the lower frequency region (500-700 cm⁻¹).
The positions and intensities of these bands are sensitive to the electronic environment. The three electron-withdrawing bromine atoms would influence the charge distribution in the aniline ring and affect the force constants of the various bonds. Comparative studies of different bromoaniline isomers, such as 4-chloro-2-bromoaniline globalresearchonline.net, can aid in the assignment of these vibrational modes.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed information about molecules adsorbed on metallic nanostructures. For aniline and its derivatives, SERS studies have shown that the interaction with the metal surface (often silver or gold) can significantly enhance and shift certain Raman bands. scirp.orgscirp.orgresearchgate.net The amino group typically plays a crucial role in the chemisorption to the nanoparticle surface. In a SERS study of this compound, one would expect to observe enhancements of the vibrational modes associated with the amino group and the aromatic ring. The steric hindrance from the bromine atoms at the 2-position could influence the orientation of the molecule on the surface, which would, in turn, affect the SERS spectrum. scirp.org This makes SERS a valuable tool for probing the electronic effects and molecular interactions of this compound at interfaces. nih.gov
Table 4: Characteristic FT-IR and Raman Bands for Halogenated Anilines This table presents general ranges and data from related compounds.
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Asymmetric Stretch | ~3480 | - | rsc.org |
| N-H Symmetric Stretch | ~3370 | - | rsc.org |
| N-H Scissoring | ~1620 | ~1620 | scirp.org |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | globalresearchonline.net |
| C-N Stretch | ~1300 | ~1300 | scirp.org |
| C-Br Stretch | 500-700 | 500-700 | globalresearchonline.net |
Computational and Theoretical Investigations on 2,3,4 Tribromoaniline
Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Spectroscopic Parameters of 2,3,4-Tribromoaniline
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the molecular properties of this compound. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Electronic Structure and Reactivity Descriptors: The electronic structure of an aniline (B41778) derivative is heavily influenced by the interplay between the electron-donating amino (-NH₂) group and electron-withdrawing halogen substituents. In this compound, this results in a complex electronic environment. DFT calculations, such as those performed with Becke's three-parameter hybrid functional (B3LYP) and a large basis set like 6-311++G(d,p), are used to model this. asianpubs.org
Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net While specific HOMO-LUMO values for this compound are not widely published, studies on related bromoanilines confirm that the distribution of these frontier orbitals is key to understanding their reactivity in processes like electrophilic substitution or oxidation. physchemres.orgresearchgate.net
Spectroscopic Parameters: Theoretical calculations are instrumental in interpreting experimental spectra. For this compound, vibrational frequencies have been calculated using the B3LYP/6-311++G(d,p) level of theory. asianpubs.org The calculated harmonic frequencies are often scaled to better match experimental data from FT-IR and Raman spectroscopy. asianpubs.org A theoretical study provided calculated and scaled vibrational frequencies for key functional groups in this compound, which are essential for assigning spectral bands. asianpubs.org
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) asianpubs.org | Scaled Frequency asianpubs.org |
|---|---|---|
| N-H Asymmetric Stretching | 3607.42 | 3434.26 |
| N-H Bending | 1644.22 | 1613.00 |
| C-N Stretching | 1311.16 | 1286.25 |
| C-Br Stretching | 675.24 | 662.41 |
Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Profiles Involving this compound
While specific DFT studies detailing reaction mechanisms for this compound are not prominent in the literature, the methodology is well-established for its isomers and related compounds. Such studies are crucial for understanding how chemical reactions proceed.
Reaction Mechanisms and Transition States: DFT calculations can model the entire pathway of a chemical reaction, including the identification of reactants, products, intermediates, and, most importantly, transition states. A transition state is a high-energy, unstable configuration that represents the energy barrier a reaction must overcome. For instance, in studies of the electrochemical oxidation of bromoanilines, DFT has been used to predict the most likely reaction pathways, such as dimerization or halogenation. researchgate.net For a hypothetical reaction involving this compound, such as nucleophilic substitution, computational chemists would model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. By optimizing the geometry to find the saddle point on the potential energy surface, the structure and energy of the transition state can be determined.
Energy Profiles: An energy profile, or reaction coordinate diagram, plots the energy of the system as the reaction progresses from reactants to products. These profiles are generated by calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate. researchgate.net The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For isomers like 2,4,6-tribromoaniline (B120722), DFT has been proposed to model transition-state geometries in reactions like Suzuki-Miyaura cross-coupling. A similar approach for this compound would elucidate its reactivity and predict the feasibility and kinetics of various transformations.
Computational Modeling of Intermolecular Interactions and Adsorption Phenomena Relevant to this compound
The study of intermolecular interactions and adsorption is critical for applications in materials science, environmental science, and sensor technology. Computational modeling provides a molecular-level understanding of these phenomena.
Intermolecular Interactions: The this compound molecule possesses regions of varying electron density due to its polar -NH₂ group and electronegative bromine atoms, allowing for intermolecular interactions such as hydrogen bonding (between the -NH₂ of one molecule and a bromine or the nitrogen of another) and halogen bonding. Semiempirical methods and DFT can be used to model these non-covalent interactions. nih.gov For example, analysis of the crystal packing of 2,4,6-tribromophenyl (B11824935) azide (B81097), a related compound, revealed intermolecular contacts between the azide nitrogen and bromine atoms of adjacent molecules. uni-muenchen.de Similar investigations for this compound would help explain its solid-state structure and physical properties like melting point and solubility.
Adsorption Phenomena: DFT calculations are widely used to study the adsorption of molecules onto surfaces. For instance, the adsorption of the isomer 2,4,6-tribromoaniline onto various nanostructures (coronene, fullerene, etc.) has been investigated to assess their potential as sensors. nih.gov In such a study, the molecule is placed near the surface, and the geometry of the combined system is optimized to find the most stable adsorption configuration. Key parameters calculated include the adsorption energy (the energy released upon adsorption) and the change in electronic properties (like the HOMO-LUMO gap) of the surface and the molecule. nih.gov These calculations can predict whether the adsorption is physisorption (weak, van der Waals forces) or chemisorption (stronger, involving chemical bond formation) and can help design materials for the detection or removal of this compound from the environment. physchemres.org
Molecular Dynamics Simulations to Understand Conformation and Dynamics of this compound Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. princeton.edunih.gov This approach provides detailed information about the conformational flexibility and dynamic behavior of a system, which is not accessible from static quantum chemical calculations.
While specific MD simulations for this compound are not readily found in published literature, the methodology is applicable. An MD simulation would typically involve the following steps:
System Setup: A simulation box is created containing one or more molecules of this compound, often along with a solvent (like water or an organic solvent) to mimic solution conditions.
Force Field Application: A force field, which is a set of parameters and equations describing the potential energy of the system, is assigned to all atoms. Force fields like CHARMM or AMBER are commonly used for organic molecules. nih.gov
Simulation Run: The simulation proceeds by solving Newton's equations of motion for each atom in short time steps (femtoseconds), generating a trajectory that describes how the positions and velocities of the atoms evolve.
Analysis: The resulting trajectory is analyzed to extract information on conformational changes, such as the rotation around the C-N bond, the puckering of the amino group, and interactions with surrounding solvent molecules. acs.org
For a molecule like this compound, MD simulations could be used to understand its diffusion in a medium, predict its solvation free energy, and explore how its conformation changes in different environments. Such simulations are particularly valuable in the context of biochemistry for studying how a molecule might interact with a biological target like a protein. unibo.it
Emerging Research Directions and Future Perspectives in 2,3,4 Tribromoaniline Chemistry
Sustainable and Green Chemistry Approaches for the Synthesis and Utilization of 2,3,4-Tribromoaniline
The development of sustainable chemical manufacturing is a cornerstone of modern chemistry. For this compound, this involves rethinking both its synthesis and its application through the lens of green chemistry principles, such as atom economy, use of safer reagents, and energy efficiency.
Traditional synthesis of polybrominated anilines often involves elemental bromine and organic solvents, which pose significant environmental and safety hazards. ksu.edu.sa The direct bromination of aniline (B41778), for instance, overwhelmingly yields the 2,4,6-isomer due to the powerful ortho- and para-directing nature of the amino group. researchgate.net Achieving the 2,3,4-substitution pattern requires more sophisticated, multi-step strategies, which are often inefficient and generate considerable waste.
Future research is poised to address these challenges by exploring several green synthetic avenues:
Catalytic Oxidative Bromination: A promising green alternative to traditional methods is oxidative bromination, which utilizes bromide salts (like NaBr or KBr) in combination with an oxidant. scispace.com This approach improves atom economy as the bromide ion is oxidized in situ. While systems using catalysts like copper sulfate (B86663) have been developed for regioselective bromination of some anilines, tailoring these systems for the specific synthesis of this compound is a key area for future investigation. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a reagent-less approach to halogenation. By oxidizing bromide ions at an anode, a controlled source of electrophilic bromine can be generated. An integrated process where nitrobenzene (B124822) is reduced to aniline at the cathode while bromine is generated at the anode has been patented for 2,4,6-tribromoaniline (B120722) synthesis, highlighting a potential green route that could be adapted for other isomers. google.com
Biocatalysis: The use of enzymes, particularly halogenases, represents a frontier in green chemistry. ccsenet.org These enzymes can offer unparalleled regio- and stereoselectivity under mild, aqueous conditions. ekb.eg While the substrate scope of known halogenases is still being explored, future research involving directed evolution and enzyme engineering could lead to biocatalysts capable of selectively synthesizing this compound, completely bypassing traditional chemical routes. researchgate.net
The sustainable utilization of this compound is intrinsically linked to its role as a synthetic intermediate. wikipedia.orgresearchgate.netijcrt.org Its value lies in providing a unique scaffold for building more complex molecules, potentially for pharmaceuticals or agrochemicals. researchgate.net A green utilization strategy would involve designing high-yield, low-waste reaction pathways that leverage the specific reactivity of this isomer.
Table 1: Comparison of Bromination Methods for Anilines
| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages | Applicability to 2,3,4-TBA |
| Traditional | Elemental Bromine (Br₂) | Acetic Acid/Water | Well-established, simple | Low atom economy, hazardous Br₂, poor regioselectivity for asymmetric isomers | Low yield, difficult to control |
| Oxidative | KBr/NaBO₃ | Acetic Acid, optional catalyst | Safer reagents, improved atom economy | May require catalysts, optimization needed | Potential: Requires development of highly regioselective catalyst system |
| Electrochemical | Bromide Salt (e.g., NaBr) | Aqueous electrolyte | Avoids bulk reagents, high current efficiency | Requires specialized equipment | Potential: Requires precise control of electrode potential and cell design |
| Biocatalytic | Bromide Salt | Aqueous buffer, Halogenase enzyme | High regioselectivity, mild conditions, environmentally benign | Enzyme availability and stability, substrate scope limitations | Future: Requires discovery or engineering of a specific enzyme |
Exploration of Novel Reaction Pathways for the Functionalization and Derivatization of this compound
The synthetic utility of this compound is defined by the reactions that can be performed on its functional groups: the amino group and the three bromine atoms. The unique electronic environment created by the vicinal bromine atoms (at positions 2, 3, and 4) suggests that its reactivity could differ significantly from its symmetric 2,4,6-isomer.
Future research will likely focus on two main areas of functionalization:
Reactions at the Amino Group: The amino group can undergo standard transformations such as diazotization, acylation, and alkylation. Diazotization is particularly powerful, as the resulting diazonium salt can be converted into a wide array of other functional groups (e.g., -H, -OH, -CN, -X), effectively using the amino group as a synthetic handle to create a diverse library of 1,2,3-tribromo-substituted benzene (B151609) derivatives.
Substitution of Bromine Atoms: The bromine atoms are ideal leaving groups for cross-coupling reactions, which are fundamental to modern organic synthesis. The exploration of palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination would open up pathways to new classes of compounds. A key research question is the relative reactivity of the three bromine atoms. The bromine at the 2-position is sterically hindered by the amino group, while the bromine at the 4-position is para to the electron-donating amine, and the 3-position is meta. This differentiation could allow for selective, stepwise functionalization, a highly desirable feature in complex molecule synthesis. For example, research on 2,4,6-tribromoaniline has demonstrated the feasibility of Suzuki reactions to create aryl-substituted anilines. ekb.eg Applying and refining these protocols for the 2,3,4-isomer is a logical next step.
The development of novel derivatization strategies is crucial. For instance, the synthesis of N-aryl anthranilic acids from bromobenzoic acids and amines is important for creating precursors to bioactive molecules. nih.gov Analogous copper- or palladium-catalyzed amination reactions using this compound could yield novel scaffolds for drug discovery.
Potential Advanced Applications in Organic Electronics and Smart Materials
While direct applications of this compound in materials science have not yet been reported, the properties of related halogenated compounds suggest significant future potential in organic electronics and the design of smart materials.
Organic Semiconductors: Halogenated aromatic compounds are being investigated as organic semiconductors. rsc.org The introduction of bromine atoms can modulate the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The high electron density of the bromine atoms can also influence intermolecular interactions (π-π stacking), which affects charge mobility in the solid state. Derivatives of this compound could be synthesized to serve as building blocks for larger conjugated systems with tailored electronic properties.
Nonlinear Optical (NLO) Materials: Oligomers of halogenated anilines have been studied for their nonlinear optical properties, which are important for applications in telecommunications and optical computing. ccsenet.org The polarization induced by the halogen substituents can lead to large hyperpolarizabilities, a key requirement for NLO materials. The asymmetric nature of this compound could be particularly advantageous in creating materials for second-harmonic generation.
Crystal Engineering and Smart Materials: The bromine atoms in this compound can participate in halogen bonding, a non-covalent interaction similar to hydrogen bonding. acs.org Halogen bonds are becoming a powerful tool in crystal engineering to control the self-assembly of molecules into well-defined supramolecular architectures. By co-crystallizing this compound with other molecules, it may be possible to create materials with specific properties, such as porosity, or materials that respond to external stimuli (e.g., light, heat), forming the basis of "smart" materials.
Flame Retardants: Polybrominated compounds are widely used as flame retardants. researchgate.net While this is a more traditional application, research into novel, less toxic, and more effective flame retardants is ongoing. Derivatives of this compound could be explored for incorporation into polymers to enhance their fire resistance. sigmaaldrich.comsigmaaldrich.com
Table 2: Potential Applications of this compound Derivatives in Advanced Materials
| Application Area | Relevant Property | Potential Role of this compound |
| Organic Electronics | Tunable HOMO/LUMO levels, charge mobility | Building block for n-type or p-type organic semiconductors |
| Nonlinear Optics | High molecular hyperpolarizability (β, γ) | Precursor for NLO-active polymers or crystals |
| Smart Materials | Halogen bonding, molecular recognition | Component in self-assembling systems and responsive materials |
| Flame Retardants | High bromine content | Monomer for synthesizing flame-retardant polymers |
Interdisciplinary Research Integrating this compound in New Chemical Frontiers
The future of this compound chemistry lies at the intersection of multiple scientific disciplines. nih.goviubmb.org Its unique structure and reactivity make it a candidate for exploration in several interdisciplinary fields, bridging core organic chemistry with materials science, biology, and environmental science.
Medicinal Chemistry and Chemical Biology: Aromatic amines and their halogenated derivatives are scaffolds found in many biologically active compounds and pharmaceuticals. nih.govontosight.ai The specific substitution pattern of this compound makes it a novel building block for creating libraries of compounds to be screened for biological activity, for example, as antimicrobial or anticancer agents. researchgate.netijcrt.org This research frontier requires close collaboration between synthetic chemists, pharmacologists, and biochemists.
Agrochemistry: Similar to medicinal chemistry, the search for new pesticides and herbicides with improved efficacy and environmental profiles is a major driver of chemical research. wikipedia.org Derivatives of this compound could be synthesized and evaluated for their potential as active ingredients in new agrochemical formulations.
Materials Science and Engineering: As discussed previously, the potential use of this compound derivatives in organic electronics and smart materials necessitates an interdisciplinary approach. ccsenet.org Synthetic chemists would need to work with materials scientists and physicists to design, synthesize, and test new materials, correlating molecular structure with macroscopic properties like conductivity, optical response, and thermal stability.
Environmental and Toxicological Science: The increasing prevalence of halogenated compounds in the environment, often as byproducts of industrial processes or water treatment, raises important questions about their fate, persistence, and toxicity. ekb.eg Interdisciplinary studies involving analytical chemists, toxicologists, and environmental scientists are needed to understand the potential impact of this compound and its degradation products, ensuring that any future applications are developed with a full life-cycle assessment in mind. nih.gov
Q & A
Basic: What is the standard laboratory synthesis method for 2,4,6-Tribromoaniline?
Answer:
2,4,6-Tribromoaniline is synthesized via electrophilic bromination of aniline. Aniline is treated with bromine water (Br₂) in the presence of a dilute acid (e.g., acetic acid or HCl), leading to instantaneous precipitation of the product. The amino group (-NH₂) strongly activates the benzene ring, directing bromine to the ortho and para positions, resulting in complete tribromination. Recrystallization in ethanol or water purifies the product .
Advanced: How can researchers achieve regioselective bromination of aniline derivatives to avoid over-bromination?
Answer:
To prevent over-bromination, the amino group is temporarily protected. For example:
Acetylation: Convert aniline to acetanilide (using acetic anhydride), reducing the ring's activation. Bromination then yields mono- or di-substituted products (e.g., 4-bromoacetanilide). Subsequent hydrolysis regenerates the amino group .
Diazotization: Diazotize 2,4,6-Tribromoaniline and reduce the diazonium salt to synthesize 1,3,5-tribromobenzene, avoiding direct bromination limitations .
Basic: What analytical methods confirm the purity and identity of synthesized 2,4,6-Tribromoaniline?
Answer:
- Melting Point Analysis: Compare experimental values (119–122°C) to literature data (120–122°C) .
- Chromatography: Use HPLC or TLC with halogen-specific detectors (e.g., ECD) to verify purity.
- Spectroscopy: FT-IR (N-H stretching at ~3400 cm⁻¹) and ¹H NMR (absence of aromatic protons due to full bromination) .
Advanced: What mechanistic insights explain the rapid bromination of aniline to 2,4,6-Tribromoaniline?
Answer:
The -NH₂ group is a strong electron-donating substituent, activating the benzene ring via resonance and inductive effects. This increases electron density at ortho/para positions, facilitating rapid electrophilic attack by Br⁺ (generated from Br₂ and acid). Steric hindrance is minimal, allowing complete substitution even under mild conditions. Kinetic studies show the reaction proceeds via a Wheland intermediate, with Br₂ acting as both electrophile and base .
Basic: What safety protocols are critical during 2,4,6-Tribromoaniline synthesis?
Answer:
- Bromine Handling: Use a fume hood, neoprene gloves, and goggles to avoid inhalation/skin contact.
- Waste Disposal: Neutralize excess Br₂ with sodium thiosulfate before disposal.
- Ventilation: Ensure adequate airflow to prevent bromine vapor accumulation .
Advanced: How does 2,4,6-Tribromoaniline exhibit antimicrobial activity, and what structural features contribute to this?
Answer:
Studies show 2,4,6-Tribromoaniline disrupts microbial metabolic pathways, likely due to:
- Lipophilicity: Bromine atoms enhance membrane penetration.
- Electrophilic Reactivity: The compound interferes with enzyme active sites (e.g., dehydrogenases).
- Bioactivity Testing: Disk diffusion assays against S. aureus (Gram-positive) and E. coli (Gram-negative) reveal higher efficacy against Gram-positive strains (zone of inhibition: 12–15 mm vs. 8–10 mm) .
Basic: What are the primary research applications of 2,4,6-Tribromoaniline?
Answer:
- Organic Synthesis: Intermediate for pharmaceuticals (e.g., antiparasitic agents) and agrochemicals.
- Material Science: Flame retardant precursor in polymers and coatings.
- Environmental Chemistry: Marker for brominated pollutant studies due to its persistence .
Advanced: How do environmental sources of 2,4,6-Tribromoaniline complicate ecotoxicological studies?
Answer:
2,4,6-Tribromoaniline is both synthetically produced and naturally biosynthesized by marine diatoms (e.g., Nitzschia cf. pellucida). This dual origin complicates source attribution in environmental samples. Researchers use stable isotope analysis (δ¹³C, δ¹⁵N) and congener-specific profiling to distinguish anthropogenic vs. natural origins .
Basic: How can researchers resolve contradictions in reported melting points for 2,4,6-Tribromoaniline?
Answer:
Discrepancies (e.g., 119–122°C vs. 120–122°C) arise from impurities or polymorphic forms. Standardize purification via:
- Recrystallization: Use ethanol-water mixtures (1:1 v/v) for high-purity crystals.
- Sublimation: For thermally stable samples, sublimation under reduced pressure ensures purity .
Advanced: What computational methods predict the reactivity of 2,4,6-Tribromoaniline in substitution reactions?
Answer:
- DFT Calculations: Predict electrophilic aromatic substitution (EAS) sites using Fukui indices (e.g., para to Br in debromination reactions).
- Molecular Dynamics: Simulate solvent effects (e.g., polar aprotic solvents enhance nucleophilic attack on Br positions).
- QSAR Models: Correlate bromine positions with bioactivity for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
